molecular formula C18H10ClFO2 B13668743 1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol

1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol

Cat. No.: B13668743
M. Wt: 312.7 g/mol
InChI Key: UHCKODQJYPKSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol can be compared with other dibenzofuran derivatives, such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H10ClFO2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)dibenzofuran-2-ol

InChI

InChI=1S/C18H10ClFO2/c19-10-5-6-11(13(20)9-10)17-14(21)7-8-16-18(17)12-3-1-2-4-15(12)22-16/h1-9,21H

InChI Key

UHCKODQJYPKSQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3C4=C(C=C(C=C4)Cl)F)O

Origin of Product

United States

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